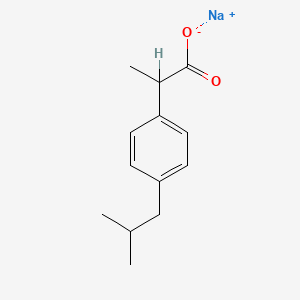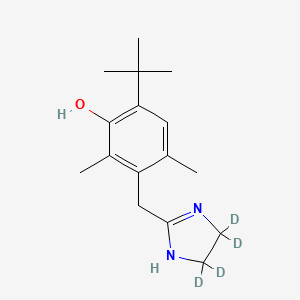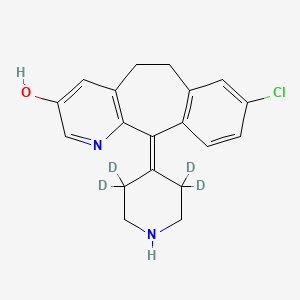
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a deuterated form of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sertraline, providing insights into its behavior in biological systems.
Aplicaciones Científicas De Investigación
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is widely used in scientific research to study the pharmacokinetics and metabolism of sertraline. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and isotope effects. In biology and medicine, it helps in understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion. In the industry, it is used to develop more efficient and safer pharmaceutical formulations .
Mecanismo De Acción
Target of Action
These targets could be proteins, enzymes, or receptors that the compound interacts with to exert its effects .
Mode of Action
The mode of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves its interaction with these targets. The compound may bind to these targets, altering their function and leading to changes at the cellular level
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are the outcomes of its interactions with its targets and its influence on biochemical pathways. These effects can include changes in cellular processes, alterations in gene expression, or modifications of cellular structures . .
Action Environment
The action, efficacy, and stability of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions . Understanding these influences can help optimize the use and storage of the compound to maximize its efficacy and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the incorporation of deuterium atoms into the sertraline molecule. One common method is the reduction of nitromethane-d3 to form methyl-d3-amine, which is then used in the synthesis of sertraline . The reaction conditions typically involve the use of deuterium oxide and phase-transfer catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS) are used to monitor the production process and ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions: (±)-trans-Sertraline-d3 HCl (N-methyl-d3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various metabolites of sertraline, which are studied to understand the compound’s metabolic pathways and potential side effects. These studies help in optimizing the use of sertraline in clinical settings .
Comparación Con Compuestos Similares
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is unique due to its deuterium labeling, which distinguishes it from other SSRIs. Similar compounds include other deuterated SSRIs and non-deuterated sertraline. The deuterium labeling provides advantages in pharmacokinetic studies, offering more detailed insights into the drug’s behavior in the body .
List of Similar Compounds:- Hexanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Palmitoyl-L-carnitine- (N-methyl-d3) hydrochloride
- Octadecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Propionyl-L-carnitine- (N-methyl-d3) hydrochloride
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "3,4-Dichlorobenzylamine-d3", "N-Methyl-3-(phenylmethyl)propan-1-amine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Sodium sulfate" ], "Reaction": [ "Protection of amine group of 3,4-Dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-3,4-Dichlorobenzylamine-d3", "Reduction of N-acetyl-3,4-Dichlorobenzylamine-d3 with sodium cyanoborohydride in methanol to form N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Protection of amine group of N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Reaction of N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with N-Methyl-3-(phenylmethyl)propan-1-amine in tetrahydrofuran and sodium sulfate to form (±)-trans-Sertraline-d3", "Deprotection of amine group of (±)-trans-Sertraline-d3 with hydrochloric acid to form (±)-trans-Sertraline-d3 HCl", "Methylation of amine group of (±)-trans-Sertraline-d3 HCl with sodium hydroxide and methyl iodide-d3 in methanol to form (±)-trans-Sertraline-d3 HCl (N-methyl-d3)" ] } | |
Número CAS |
1330180-66-9 |
Fórmula molecular |
C17H15D3Cl3N |
Peso molecular |
345.71 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
79617-99-5 (unlabelled) |
Sinónimos |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
Etiqueta |
Sertraline Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)





